没食子酸苯酯

描述

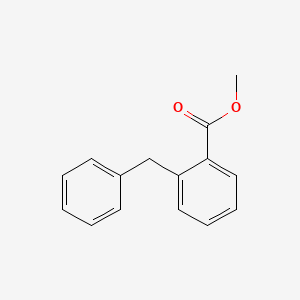

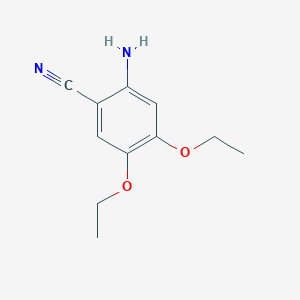

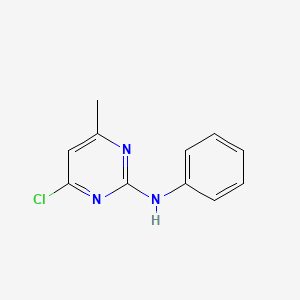

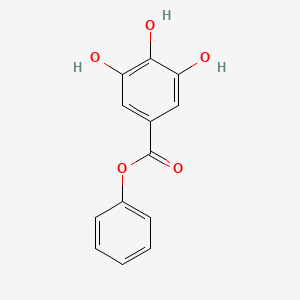

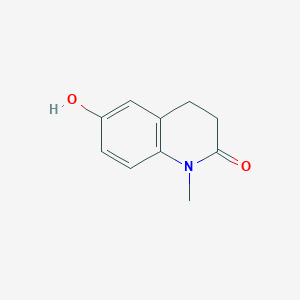

Phenyl gallate is a compound that consists of a phenyl group and a gallic acid . The phenyl group is based on benzene, with one hydrogen atom removed . Gallic acid, also known as 3,4,5-trihydroxybenzoic acid, is a trihydroxybenzoic acid and is classified as a phenolic acid .

Synthesis Analysis

The synthesis of phenyl gallate-like compounds often involves complex processes. For instance, the synthesis of benzimidazole derivatives involves the condensation of benzene rings with nitrogen-containing functional groups at ortho position with various reagents . Another study reported the synthesis of 2-phenylbenzimidazoles by reacting ortho-phenylenediamines with benzaldehydes .

Molecular Structure Analysis

The phenyl gallate molecule contains a total of 29 bonds. There are 19 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), and 3 aromatic hydroxyls . A detailed study of the structural and electronic properties of gallic acid and its anions in gas phase and in aqueous solution has been conducted using the density functional approach .

Chemical Reactions Analysis

Phenolic compounds like phenyl gallate are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also exhibit antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, and polymerization .

Physical and Chemical Properties Analysis

Phenolic compounds like phenyl gallate have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

科学研究应用

神经保护特性

没食子酸苯酯衍生物,特别是绿茶提取物和 (–)‐表没食子儿茶素‐3‐没食子酸酯,因其神经保护特性而受到研究。在使用帕金森病小鼠模型的一项研究中,这些化合物对多巴胺能神经变性表现出显着的保护作用,可能为治疗氧化应激相关的退行性神经疾病提供一种新方法 (Levites 等人,2001).

抗增殖和化学预防活性

没食子酸衍生物,包括没食子酸烷基酯,表现出有效的抗增殖和化学预防活性。这些化合物在降低由外部因素引起的致突变性方面显示出前景,表明在癌症预防和治疗中具有潜在应用 (Silva 等人,2017).

生态毒理效应

没食子酸丙酯,没食子酸苯酯的一种变体,已因其在水生系统中的生态毒理效应而受到研究。研究表明对各种水生生物的潜在毒性作用,强调了了解这些化合物对环境影响的重要性 (Zurita 等人,2007).

抗抑郁和神经药理作用

茶黄素-3-没食子酸酯,另一种没食子酸苯酯衍生物,在抑郁的体外和体内模型中均显示出抗抑郁样作用。该化合物在神经元模型中的神经保护作用及其在行为测试中降低不动性的潜力突出了其作为抗抑郁剂的潜力 (Wang 等人,2018).

对间隙连接细胞间通讯的影响

没食子酸和没食子酸丙酯已因其对肝上皮细胞中间隙连接细胞间通讯 (GJIC) 的影响而受到研究。这项研究提供了对这些化合物可能影响致癌作用的细胞机制的见解,指出了它们作为抗氧化剂和致癌剂的潜在双重作用 (Kim 等人,2008).

抗氧化和抗增殖能力

从余甘子中分离出的酚类,包括没食子酸及其衍生物,已被证明具有很强的抗氧化活性和抑制癌细胞系增殖的能力。这表明它们在开发针对癌症的治疗策略中具有潜在应用 (Luo 等人,2011).

抑制酶活性

据观察,没食子酸丙酯可抑制 NADPH-细胞色素 c 还原酶,这是一种参与药物代谢的酶,表明可能对药物活性改变产生影响 (Torrielli & Slater, 1971).

作用机制

While the precise molecular mechanism underlying the action of phenyl gallate-like compounds is not fully understood, studies have suggested that they have pleiotropic neuroprotective effects . For instance, Epigallocatechin-3-gallate (EGCG), a compound similar to phenyl gallate, has been shown to restore the ERK1/2 and PI3K/AKT signaling pathways as well as the PGC-1α-mediated ATP production .

未来方向

Future research directions involve tailored polyphenol–polymer covalent assemblies and investigating interactions with enterocytes, immune cells, and microbiota . Additionally, there is interest in developing strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability of phenolic compounds .

属性

IUPAC Name |

phenyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-10-6-8(7-11(15)12(10)16)13(17)18-9-4-2-1-3-5-9/h1-7,14-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZMQFJTPHSKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318656 | |

| Record name | phenyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70022-13-8 | |

| Record name | MLS003170836 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzeneaceticacid, a-[(4-hydroxyphenyl)methylene]-](/img/structure/B3056195.png)